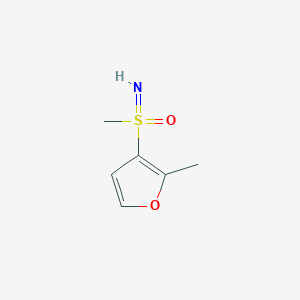

Imino(methyl)(2-methylfuran-3-yl)-lambda6-sulfanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Imino(methyl)(2-methylfuran-3-yl)-lambda6-sulfanone” is a chemical compound that is available for pharmaceutical testing1. However, there is limited information available about this specific compound. It is related to other compounds such as “4-[(E)-{[(2-methylfuran-3-yl)formamido]imino}methyl]phenyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate” which has a molecular formula of C18H15IN4O42.

Synthesis Analysis

Unfortunately, there is no specific information available on the synthesis of “Imino(methyl)(2-methylfuran-3-yl)-lambda6-sulfanone”. However, a related compound, 2-methyl-3-furyl sulfide flavor derivatives, were synthesized by reactions of 2-methyl-3-furyl disulfide with cyclic ethers, amides, ketones, and epoxides3.Molecular Structure Analysis

The molecular structure of “Imino(methyl)(2-methylfuran-3-yl)-lambda6-sulfanone” is not explicitly available. However, a related compound “4-[(E)-{[(2-methylfuran-3-yl)formamido]imino}methyl]phenyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate” has a molecular formula of C18H15IN4O42.Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “Imino(methyl)(2-methylfuran-3-yl)-lambda6-sulfanone”. However, related compounds such as 2-methyl-3-furyl sulfide flavor derivatives have been synthesized through various reactions3.Physical And Chemical Properties Analysis

The physical and chemical properties of “Imino(methyl)(2-methylfuran-3-yl)-lambda6-sulfanone” are not explicitly available. However, related compounds such as “4-[(E)-{[(2-methylfuran-3-yl)formamido]imino}methyl]phenyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate” have a molecular weight of 478.2462.科学的研究の応用

Synthesis and Catalysis

- Direct Transfer of Sulfonylimino Group : The compound is involved in the transfer of the sulfonylimino group to nitrogen atoms in N-heterocycles and trialkylamines, forming iminoammonium ylides under metal-free conditions. This process uses a nitrenoid species without activation, leading to ammonium ylides via a bimolecular nucleophilic substitution process (Ochiai et al., 2009).

Corrosion Inhibition

- Mild Steel Corrosion Inhibition : Schiff bases of this compound class are used as corrosion inhibitors. They significantly decrease corrosion rates of mild steel in acidic environments, affecting both cathodic and anodic corrosion currents. These inhibitors show adsorption on mild steel surfaces, following Langmuir adsorption isotherm, and display mixed inhibitor properties (Behpour et al., 2009).

Homogeneous Catalysis

- Chelating Ligands in Homogeneous Catalysis : Heterditopic imino N-heterocyclic carbenes, including those derived from this compound class, are synthesized for use as chelating ligands. They are valuable in homogeneous catalysis, with derivatives including sulfur and selenium oxidation products and tungsten tetracarbonyl complexes (Steiner et al., 2005).

Synthetic Organic Chemistry

- Synthesis of Biologically Active Compounds : Methods have been developed for synthesizing compounds with 2-imino-2,5-dihydrofuran, aromatic, sulfamoyl, and heterocyclic fragments. These methods yield potent biological active compounds and are based on environmentally friendly processes (Tokmajyan & Karapetyan, 2017).

- One-Step Synthesis of Indoles : Imidoyl sulfoxonium ylides, derived from this compound class, are used as precursors to generate α-imino metal-carbene intermediates. These intermediates are applied in direct C-H functionalization reactions to produce 2-substituted indoles in one step (Caiuby et al., 2020).

Metal-Free Catalysis

- Metal-Free Acid-Catalyzed Conjugate Addition : A metal-free method for constructing α-diarylmethine imino sulfanone via acid-catalyzed 1,6-conjugate addition of sulfoximines is reported. This method shows broad functional group tolerance and wide substrate scope with good to excellent yield, exhibiting high atom economy (More, Rupanawar, & Suryavanshi, 2021).

Safety And Hazards

There is no specific information available on the safety and hazards of “Imino(methyl)(2-methylfuran-3-yl)-lambda6-sulfanone”. It is recommended to handle all chemical compounds with appropriate safety measures.

将来の方向性

The future directions of research on “Imino(methyl)(2-methylfuran-3-yl)-lambda6-sulfanone” could involve further exploration of its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its safety profile and potential applications could be investigated.

Please note that this analysis is based on the limited information available and related compounds. For a more accurate and comprehensive analysis, more specific and detailed studies on “Imino(methyl)(2-methylfuran-3-yl)-lambda6-sulfanone” would be required.

特性

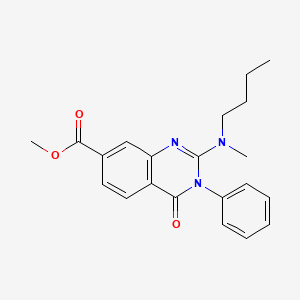

IUPAC Name |

imino-methyl-(2-methylfuran-3-yl)-oxo-λ6-sulfane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2S/c1-5-6(3-4-9-5)10(2,7)8/h3-4,7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOCNAESLZRGJHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)S(=N)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imino(methyl)(2-methylfuran-3-yl)-lambda6-sulfanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[furan-2-ylmethyl-[(E)-2-phenylethenyl]sulfonylamino]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2498868.png)

![N-[(1S,2S)-2-(Difluoromethyl)cyclopropyl]prop-2-enamide](/img/structure/B2498869.png)

![ethyl 2-({[(8-oxo-5,6,7,8-tetrahydro[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2498873.png)

![6-ethyl 3-methyl 2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2498883.png)

![2-[(2-Chloro-4-nitrobenzoyl)amino]benzoic acid](/img/structure/B2498884.png)

![N-[1-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N,2,2-trimethylcyclopropane-1-carboxamide](/img/structure/B2498885.png)